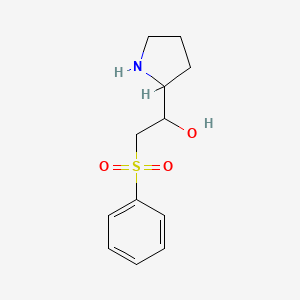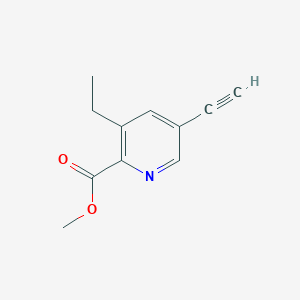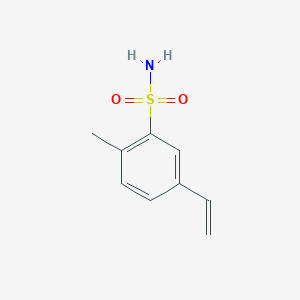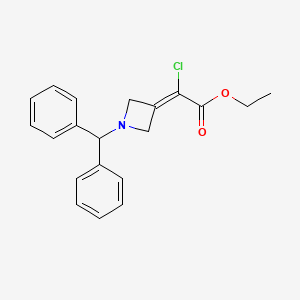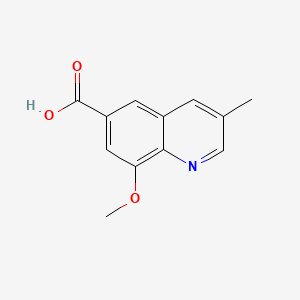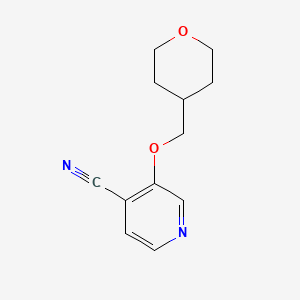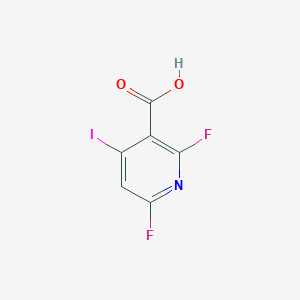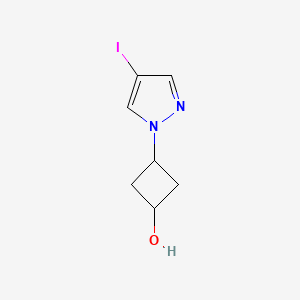
3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol is a chemical compound that features a cyclobutanol ring substituted with a 4-iodo-1H-pyrazol-1-yl group
Méthodes De Préparation
The synthesis of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-iodo-1H-pyrazole with cyclobutanone under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the cyclization process .
Analyse Des Réactions Chimiques
3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: The iodine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Applications De Recherche Scientifique
3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of novel materials with specific properties, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .
Comparaison Avec Des Composés Similaires
3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol can be compared with other similar compounds, such as:
3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine: This compound features a pyridazine ring instead of a cyclobutanol ring, offering different reactivity and applications.
4-Iodo-1-isopropyl-1H-pyrazole: This compound lacks the cyclobutanol ring, making it less complex but still useful in various synthetic applications.
Pyrazolo[3,4-b]pyridines: These compounds have a fused ring system, providing unique structural and functional properties.
Propriétés
Formule moléculaire |
C7H9IN2O |
|---|---|
Poids moléculaire |
264.06 g/mol |
Nom IUPAC |
3-(4-iodopyrazol-1-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C7H9IN2O/c8-5-3-9-10(4-5)6-1-7(11)2-6/h3-4,6-7,11H,1-2H2 |
Clé InChI |
IZVSNCZOIBYTKH-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1O)N2C=C(C=N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



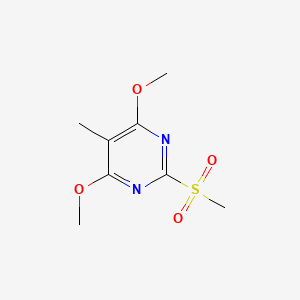
![6-Bromo-2-cyclopropylimidazo[1,2-a]pyrazine](/img/structure/B13928647.png)
![N-Methyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]-2-pyridinecarboxamide](/img/structure/B13928649.png)
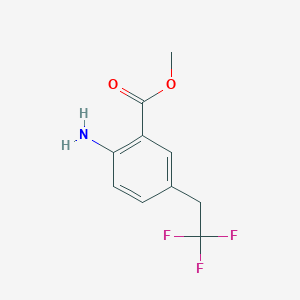
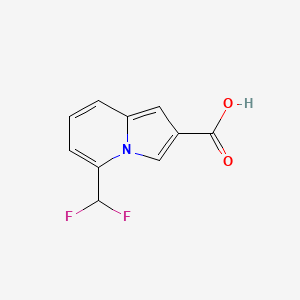
![Propyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B13928668.png)
